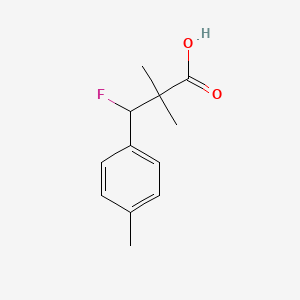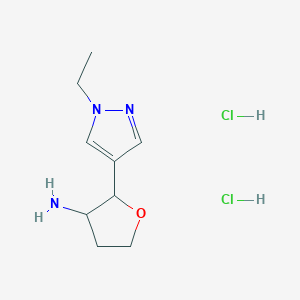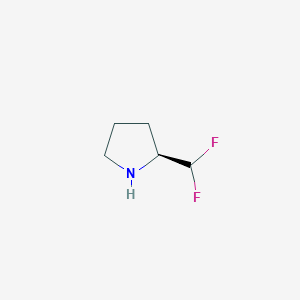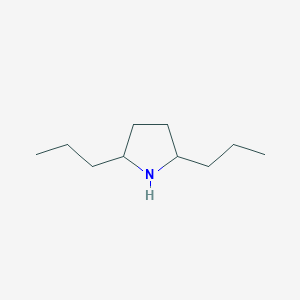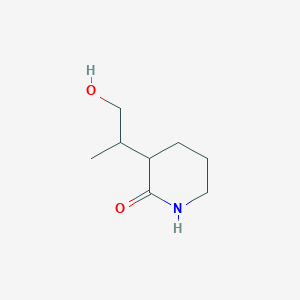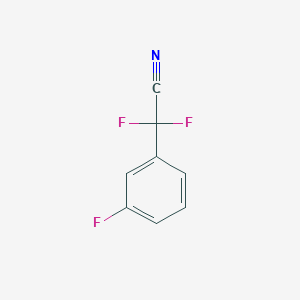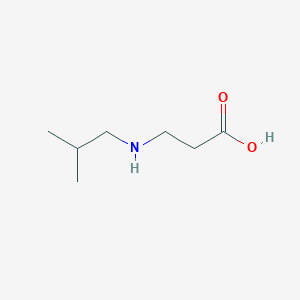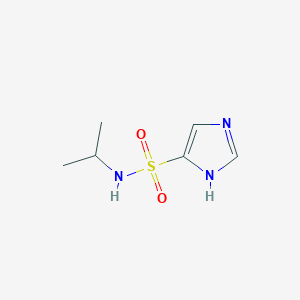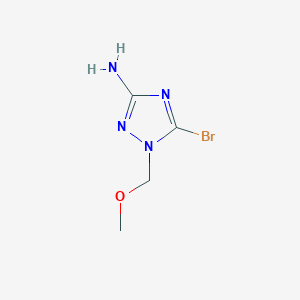
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methoxymethyl group at the 1-position, and an amine group at the 3-position of the triazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3), thiourea, or alkoxides in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of substituted triazoles with various functional groups.
Oxidation Reactions: Formation of oxidized derivatives such as triazole N-oxides.
Reduction Reactions: Formation of reduced derivatives such as triazolines.
Aplicaciones Científicas De Investigación
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the methoxymethyl group contribute to its binding affinity and specificity . The exact molecular targets and pathways involved may vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-1H-1,2,4-triazole: Lacks the methoxymethyl and amine groups, making it less versatile in terms of chemical reactivity and biological activity.
1-(methoxymethyl)-1H-1,2,4-triazol-3-amine: Lacks the bromine atom, which may reduce its binding affinity and specificity for certain molecular targets.
5-bromo-1H-1,2,4-triazol-3-amine: Lacks the methoxymethyl group, which may affect its solubility and overall chemical properties.
Uniqueness
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of all three functional groups (bromine, methoxymethyl, and amine) on the triazole ring.
Propiedades
Fórmula molecular |
C4H7BrN4O |
|---|---|
Peso molecular |
207.03 g/mol |
Nombre IUPAC |
5-bromo-1-(methoxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H7BrN4O/c1-10-2-9-3(5)7-4(6)8-9/h2H2,1H3,(H2,6,8) |
Clave InChI |
OYIWBPAOLNPIRR-UHFFFAOYSA-N |
SMILES canónico |
COCN1C(=NC(=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


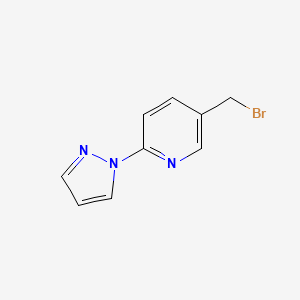
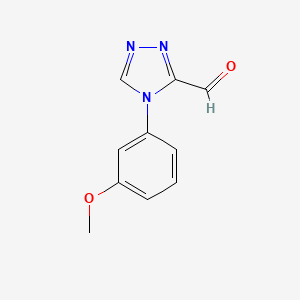
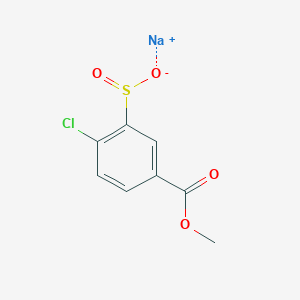
![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)

